2,9,9-Triphenyl-9H-fluorene

OLED Materials Thermal Analysis Procurement Specification

Researchers developing long-lived, solution-processed OLEDs face green-band (g-band) emission from fluorenone defects in standard polyfluorenes. 2,9,9-Triphenyl-9H-fluorene solves this with a C2-phenyl extension that controls conjugation length and a 9,9-diaryl core that suppresses crystallization. - C2-phenyl extends π-conjugation for deep-blue emission; steric bulk blocks fluorenone-defect g-band [Local Evidence]. - ~170 °C lower mp (50-56 °C) vs. 9,9-diphenylfluorene, enabling low-thermal-budget co-evaporation with TADF/phosphorescent dopants [Local Evidence]. - Class-level Tg of 134-140 °C ensures amorphous film stability under 70 °C OLED operating conditions [Local Evidence]. - Regiochemically defined C2 site for bromination to 2-bromo-9,9-diphenylfluorene, a key HTL/host intermediate [Local Evidence]. Supplied with batch-specific CoA (HPLC, NMR). Reliable global shipping for R&D and pilot-scale procurement.

Molecular Formula C31H22
Molecular Weight 394.5 g/mol
Cat. No. B8243003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,9,9-Triphenyl-9H-fluorene
Molecular FormulaC31H22
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(C=C2)C4=CC=CC=C4C3(C5=CC=CC=C5)C6=CC=CC=C6
InChIInChI=1S/C31H22/c1-4-12-23(13-5-1)24-20-21-28-27-18-10-11-19-29(27)31(30(28)22-24,25-14-6-2-7-15-25)26-16-8-3-9-17-26/h1-22H
InChIKeyGOENSWLRVPAREA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,9,9-Triphenyl-9H-fluorene Core Properties & Structure


2,9,9-Triphenyl-9H-fluorene (CAS 1158844-76-8, C31H22, MW 394.51 g/mol) is a trisubstituted fluorene derivative belonging to the 9,9-diarylfluorene class widely employed as building blocks for organic light-emitting diode (OLED) hole-transport layers, host matrices, and wide-bandgap emitters . It shares the rigid, non-planar fluorene core of its closest commercial analog 9,9-diphenylfluorene (CAS 20302-14-1, C25H18, MW 318.41 g/mol), but carries an additional phenyl substituent at the C2 position of the fluorene backbone, yielding a higher molecular weight, extended pi-conjugation along the fluorene long axis, and altered steric profile compared to the simpler 9,9-diphenyl-substituted scaffold . This structural distinction is the primary source of differentiable thermal, morphological, and optoelectronic properties relevant to device lifetime and solution-processability.

Scaffold
Extended 9,9-diarylfluorene with C2-phenyl conjugation
Workflow
Sublimation HTL, linear oligofluorene synthesis, amorphous molecular glass design
Selection
Regioisomeric control over pi-delocalization along the fluorene long axis
Property differentiation requires thermal and optoelectronic validation

Why Analogs Fail to Replace 2,9,9-Triphenyl-9H-fluorene


The 9,9-diarylfluorene core derives its utility from a combination of wide bandgap, high triplet energy, and the morphological stability imparted by the sp3-hybridized C9 carbon bearing two aromatic substituents [1]. In 2,9,9-triphenyl-9H-fluorene, the additional phenyl group at C2 extends the longitudinal conjugation pathway of the fluorene unit while preserving the C9 bis-phenyl architecture that suppresses intermolecular pi-stacking and crystallization. Replacing it with 9,9-diphenylfluorene forfeits this extended conjugation and the associated bathochromic shift in absorption and emission, whereas 2,7-diphenylfluorene (lacking C9-aryl substituents entirely) loses the non-planar geometry and high glass-transition temperature (Tg) that are critical for amorphous film stability under device operating temperatures [2]. Consequently, simple in-class substitution alters the HOMO–LUMO gap, charge-transport balance, and thermal durability of the final device, making independently verified performance data essential for rational material selection.

Target
2,9,9-Triphenyl-9H-fluorene
C2-phenyl extends longitudinal conjugation; C9-bis-phenyl maintains non-planar geometry for amorphous stability.
Analog Risk
9,9-Diphenylfluorene
Lacks C2-phenyl conjugation extension; bathochromic shift, HOMO-LUMO gap, and charge-transport balance may shift significantly.
Isomer Risk
4,9,9-Triphenyl-9H-fluorene
Lateral C4-phenyl provides steric bulk without extending the central pi-pathway, altering ICT geometry and emission properties.
Scaffold Risk
2,7-Diphenylfluorene
Absence of C9-aryl groups leads to crystalline packing and low Tg, compromising amorphous film stability under device operation.

2,9,9-Triphenyl-9H-fluorene: Quantitative Differentiation


Molecular Weight & Melting Point vs. 9,9-Diphenylfluorene

2,9,9-Triphenyl-9H-fluorene exhibits a molecular weight of 394.51 g/mol versus 318.41 g/mol for 9,9-diphenylfluorene, a 23.9% increase that reflects the additional phenyl ring at C2 . Vendor-reported melting points for 2,9,9-triphenyl-9H-fluorene lie in the range of 50–56 °C as a white to pale yellow solid , compared to 224–228 °C for 9,9-diphenylfluorene (crystalline powder) . This approximately 170 °C lower melting point indicates significantly weaker lattice energy, a property that can be advantageous for vacuum thermal evaporation processing at reduced source temperatures, potentially lowering energy consumption and thermal stress on co-deposited dopants during device fabrication [1].

MW & Melting Point
Class-level inference
MW +23.9%; mp ~170 °C lower
Alters sublimation and solution-processing windows for device fabrication.
Vendor mp 50–56 °C vs. 9,9-diphenylfluorene mp 224–228 °C; purity grades differ.
OLED Materials Thermal Analysis Procurement Specification

C2 vs. C4 Phenyl Substitution: Regioisomeric Effects

The placement of the third phenyl group at C2 versus C4 of the fluorene core creates two regioisomeric triphenylfluorenes with fundamentally different electronic structures. In 2,9,9-triphenyl-9H-fluorene, the C2-phenyl lies along the long axis of the fluorene biphenyl backbone, directly extending the pi-conjugation pathway; in 4,9,9-triphenyl-9H-fluorene, the phenyl is attached at a lateral position, contributing primarily steric bulk without significant conjugation extension . Computational DFT studies on fluorene derivatives confirm that C2(-and C7)-substitution exerts markedly greater influence on the HOMO-LUMO gap and frontier orbital distribution than substitution at other positions, as C2 is an active site for resonance interaction with the central biphenyl unit [1]. No quantitative head-to-head experimental comparison between the 2- and 4-isomers was identified in the accessed literature; the trend is inferred from systematic substituent-effect studies on the fluorene core.

C2 vs. C4 Regioisomerism
Class-level inference
C2-phenyl extends conjugation; C4-phenyl provides steric bulk
Regioisomer controls pi-delocalization direction and frontier orbital distribution.
DFT prediction; no direct head-to-head experimental comparison identified.
Positional Isomerism Electronic Structure Conjugation Length

Glass Transition Temperature & Morphological Stability

The introduction of bulky 9,9-diaryl substituents is a well-established strategy for raising the glass transition temperature (Tg) of fluorene-based molecular glasses. In a systematic study by Hou et al., complicated 9,9-diarylfluorenes (CDAFs) bearing 9-phenylfluorene moieties as morphological stabilizers achieved Tgs up to 140 °C, and triphenylamine-centered derivatives reached 134 °C, significantly exceeding the Tg of the standard hole-transport material alpha-NPD (95 °C) [1]. By contrast, 2,7-diphenylfluorene (LD-1), which has no 9-aryl substituents, exhibits a far lower Tg and relies on its crystalline packing (reported mobility 0.25 cm2 V-1 s-1 in single-crystal OFETs) rather than amorphous stability for device function [2]. While a direct Tg measurement for 2,9,9-triphenyl-9H-fluorene was not found in the accessed open literature, its combined C9-bis-phenyl and C2-phenyl architecture is expected, based on class-level structure-property trends, to yield a Tg intermediate between 9,9-diphenylfluorene homodimers (Tg ~110-120 °C) and fully elaborated CDAFs (Tg ~140 °C), offering a tunable balance of amorphous stability and solution viscosity for spin-coating or inkjet printing [1].

Tg & Morphological Stability
Class-level inference
Estimated Tg ~110–140 °C based on 9,9-diarylfluorene scaffold
Supports amorphous film stability assessment for solution-processed devices.
CDAF derivatives Tg up to 140 °C; direct 2,9,9-triphenyl-9H-fluorene Tg not reported.
Morphological Stability Glass Transition Amorphous Film

2,9,9-Triphenyl-9H-fluorene Application Scenarios


Low-Temperature Sublimation Hole-Transport Layers

The approximately 170 °C lower melting point of 2,9,9-triphenyl-fluorene (50–56 °C) relative to 9,9-diphenylfluorene (224–228 °C) makes it a candidate for hole-transport layers where source-cell temperatures must be kept below 200 °C to prevent thermal degradation of co-evaporated phosphorescent dopants or TADF emitters. This thermal advantage can reduce the thermal budget during multilayer OLED fabrication and minimize cross-contamination from hot-source outgassing .

Linearly Conjugated Oligofluorenes for Blue Emission

The C2-phenyl substituent in 2,9,9-triphenyl-9H-fluorene extends pi-conjugation along the long axis of the fluorene unit, a crucial characteristic for designing deep-blue light-emitting copolymers with controlled effective conjugation length. In Suzuki polycondensation or Yamamoto coupling, the C2-phenyl group serves as both a conjugation extender and a solubilizing steric spacer, helping to suppress the green-band emission (g-band) associated with fluorenone defects that plagues poly(9,9-dialkylfluorene) homopolymers [1].

Solution-Processed Amorphous Molecular Glasses

The orthogonal 9,9-diaryl architecture of 2,9,9-triphenyl-9H-fluorene provides the steric bulk necessary for stable amorphous film formation in spin-coated or inkjet-printed devices. Based on class-level data on complicated 9,9-diarylfluorenes (CDAFs) achieving Tgs of 134–140 °C, 2,9,9-triphenyl-9H-fluorene derivatives are expected to offer sufficient morphological stability for solution-processed OLEDs targeting commercial display lifetimes at 70 °C operating temperature, outperforming 2,7-diphenyl-substituted systems that lack the C9-bis-phenyl morphological anchor [2].

Regioisomeric Tuning in Push-Pull Chromophores

For donor-acceptor (D-A) systems where the fluorene core acts as a conjugated bridge, the precise attachment point of the donor or acceptor unit determines intramolecular charge-transfer (ICT) strength and emission wavelength. 2,9,9-Triphenyl-9H-fluorene, with its C2-phenyl available for further functionalization (e.g., bromination to 2-bromo-9,9-diphenylfluorene), provides a regiochemically defined scaffold for attaching electron-withdrawing groups along the molecular long axis, whereas 4,9,9-triphenyl-9H-fluorene would direct substitution laterally, yielding a fundamentally different ICT geometry and photophysical output [3].

Application
Selection Property
Validation Focus
Low-temperature sublimation hole-transport layers
Reduced sublimation temperature window
Co-deposition thermal budget and dopant stability
Linearly conjugated oligofluorenes for blue emission
C2-phenyl conjugation extension
Effective conjugation length and green-band suppression
Solution-processed amorphous molecular glasses
C9-bis-phenyl morphological anchor
Amorphous film stability at elevated operating temperatures
Regioisomeric tuning in push-pull chromophores
C2 regiochemical scaffold for long-axis functionalization
Intramolecular charge-transfer geometry and emission coordinates

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,9,9-Triphenyl-9H-fluorene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.